molecular formula C4H9ClN2O3 B2953344 2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride CAS No. 861612-72-8

2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride

Cat. No.: B2953344
CAS No.: 861612-72-8
M. Wt: 168.58
InChI Key: JDKOIKRARSFEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride is an organic compound with the molecular formula C4H8ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in chemical synthesis and has significant potential in scientific research.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme kinetics and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the hazard classifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride typically involves the reaction of glycine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Amino-2-oxoethyl)thio]acetic acid
  • 2-[(2-Amino-2-oxoethyl)amino]propionic acid
  • 2-[(2-Amino-2-oxoethyl)amino]butyric acid

Uniqueness

2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.ClH/c5-3(7)1-6-2-4(8)9;/h6H,1-2H2,(H2,5,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKOIKRARSFEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)NCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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